molecular formula C8H6N3NaO3 B2424144 Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251054-13-2

Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2424144
CAS No.: 2251054-13-2
M. Wt: 215.144
InChI Key: LEQWLBHTTIATBR-UHFFFAOYSA-N
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Description

Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyridine family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves a transamidation followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products: The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities.

Scientific Research Applications

Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

sodium;6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3.Na/c1-14-5-2-3-6-9-10-7(8(12)13)11(6)4-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZXQHKQGJBQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NN=C2C(=O)[O-])C=C1.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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